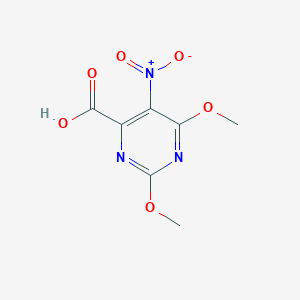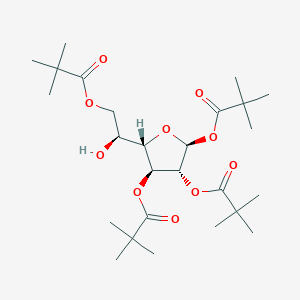
Methanesulfonic acid 1-(3-methyl-4-nitro-phenyl)-pyrrolidin-3-yl ester
Overview
Description
Methanesulfonic acid 1-(3-methyl-4-nitro-phenyl)-pyrrolidin-3-yl ester (MPAE) is an organic compound used in various scientific applications. It is a member of the pyrrolidin-3-yl ester family and is a derivative of methanesulfonic acid. MPAE is a versatile compound that can be used in a variety of experiments and applications, including synthesis, biochemical and physiological research, and drug development.
Scientific Research Applications
Methanesulfonic acid 1-(3-methyl-4-nitro-phenyl)-pyrrolidin-3-yl ester has a wide range of scientific research applications, including synthesis, biochemical and physiological research, and drug development. In synthesis, this compound can be used as a catalyst in organic reactions, such as the synthesis of a variety of organic compounds. In biochemical and physiological research, this compound can be used to study the effects of drugs on cells and organisms. In drug development, this compound can be used to screen for potential drug candidates.
Mechanism of Action
Methanesulfonic acid 1-(3-methyl-4-nitro-phenyl)-pyrrolidin-3-yl ester acts as a catalyst in organic reactions, enabling the synthesis of a variety of organic compounds. In biochemical and physiological research, this compound binds to specific receptors in cells and organisms, causing a biochemical and physiological response. In drug development, this compound binds to specific receptors, causing a biochemical and physiological response that can be used to determine the effectiveness of potential drug candidates.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, depending on the application. In synthesis, this compound increases the rate of organic reactions, resulting in increased yield and efficiency. In biochemical and physiological research, this compound binds to specific receptors in cells and organisms, resulting in a biochemical and physiological response. In drug development, this compound binds to specific receptors, resulting in a biochemical and physiological response that can be used to determine the effectiveness of potential drug candidates.
Advantages and Limitations for Lab Experiments
Methanesulfonic acid 1-(3-methyl-4-nitro-phenyl)-pyrrolidin-3-yl ester has several advantages and limitations when used in laboratory experiments. One advantage of this compound is that it is relatively inexpensive and easy to obtain. Additionally, this compound is a versatile compound that can be used in a variety of experiments and applications. A limitation of this compound is that it is not always stable in aqueous solutions, which can affect the accuracy of results.
Future Directions
Methanesulfonic acid 1-(3-methyl-4-nitro-phenyl)-pyrrolidin-3-yl ester has a wide range of potential future applications, including synthesis, biochemical and physiological research, and drug development. In synthesis, this compound could be used to synthesize a variety of organic compounds, such as pharmaceuticals and polymers. In biochemical and physiological research, this compound could be used to study the effects of drugs on cells and organisms. In drug development, this compound could be used to screen for potential drug candidates. Additionally, this compound could be used in the development of new drugs, such as antibiotics, antivirals, and cancer treatments.
properties
IUPAC Name |
[1-(3-methyl-4-nitrophenyl)pyrrolidin-3-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-9-7-10(3-4-12(9)14(15)16)13-6-5-11(8-13)19-20(2,17)18/h3-4,7,11H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRZGSLHHBELFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(C2)OS(=O)(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[2-(Tert-butylamino)ethyl]dimethylamine](/img/structure/B3117740.png)





![5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B3117802.png)